Home > Products > Screening Compounds P64 > 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one - 2566874-93-7

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

Catalog Number: EVT-13486622
CAS Number: 2566874-93-7
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that incorporates a bromine atom and a pyrrolo-pyrazinone structure. It is part of a class of compounds known for their potential biological activities, including applications in medicinal chemistry. The compound's unique structure allows for various chemical modifications, which can enhance its reactivity and biological properties.

Source

The compound is synthesized through specific chemical reactions involving pyrrole and pyrazine derivatives. Its synthesis typically involves the bromination of precursor compounds followed by cyclization under controlled conditions. The compound can be sourced from chemical suppliers and is utilized in various research contexts.

Classification

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is classified as a heterocyclic organic compound. Its classification falls under the broader category of pyrrole derivatives, which are known for their diverse chemical and biological properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one generally involves the following key steps:

  1. Bromination: The precursor 3-methylpyrrolo[1,2-a]pyrazine is treated with brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane to introduce the bromine atom.
  2. Cyclization: Following bromination, cyclization occurs to form the final product. This step may involve heating or the use of catalysts to facilitate the reaction.

Technical Details

The reaction conditions are critical for ensuring high yield and purity of the final product. Typical conditions include:

  • Temperature control during bromination (often at room temperature or slightly elevated).
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification methods such as column chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one can be represented as follows:

  • Molecular Formula: C8H7BrN2O
  • Molecular Weight: 227.06 g/mol
  • IUPAC Name: 7-bromo-3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
  • InChI Key: RKEYDBHXEHMJDI-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CN2C=C(C=C2C(=O)N1)Br

This structure features a bromine atom at the 7-position of the pyrrolo ring, contributing to its unique reactivity profile.

Data

The InChI representation provides insight into the compound's connectivity and stereochemistry, while the SMILES notation offers a compact way to describe its structure for computational purposes.

Chemical Reactions Analysis

Reactions

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation reactions using reagents like potassium permanganate or chromium trioxide, as well as reduction reactions with agents such as sodium borohydride.

Technical Details

Common reagents and conditions for these reactions include:

  • Nucleophilic substitution typically occurs in polar aprotic solvents like dimethylformamide.
  • Oxidation and reduction processes may require specific temperature and pH control to achieve desired outcomes.
Mechanism of Action

The mechanism of action for 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one largely depends on its interactions with biological targets. The presence of the bromine atom enhances its ability to engage in electrophilic aromatic substitution reactions, potentially leading to modifications in biological pathways.

Process Data

Research indicates that derivatives of pyrrolo-pyrazinones can exhibit significant activity against various biological targets, including enzymes involved in cancer progression. The exact mechanism often involves binding to specific receptors or enzymes, altering their function.

Physical and Chemical Properties Analysis

Physical Properties

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is typically characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents such as dichloromethane and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of the bromine atom.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes:

PropertyValue
CAS Number2566874-93-7
Boiling PointNot extensively documented
Melting PointNot extensively documented
Applications

Scientific Uses

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:

  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects against cancer and other diseases due to their ability to interact with biological targets.
  • Material Science: The compound's unique structural features make it suitable for developing new materials with specific electronic or optical properties.
Synthetic Methodologies and Derivative Design

Fragment-Based Drug Discovery Approaches for Pyrrolopyrazinone Scaffolds

The pyrrolo[1,2-a]pyrazin-1(2H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry due to its balanced physicochemical properties and structural mimicry of endogenous biomolecules. Fragment-based drug discovery (FBDD) leverages this scaffold as a versatile pharmacophoric template that can be evolved into high-affinity ligands through strategic structural elaboration. As a fragment starting point, the unsubstituted pyrrolopyrazinone scaffold exhibits moderate three-dimensional character with a computational polar surface area of ~45 Ų and cLogP ~0.8, making it suitable for blood-brain barrier penetration in CNS-targeted therapies [1] [4].

The scaffold prevalence in bioactive natural products underscores its pharmaceutical relevance. Notable examples include the antiprotozoal agent longamide B, proteasome inhibitor palau'amine, and insect deterrent peramine—all featuring the dihydropyrrolo[1,2-a]pyrazinone framework with halogen substitutions enhancing target engagement [4]. In synthetic drug development, the scaffold appears in:

  • AS-3201 (ranirestat): Potent aldose reductase inhibitor
  • MCH-R1 antagonists: Antiobesity therapeutics
  • HIV-1 integrase inhibitors: Antiviral compounds
  • IDO-1 inhibitors: Immuno-oncology agents [4]

Table 1: Bioactive Pyrrolopyrazinone Derivatives

CompoundBiological TargetKey Structural Features
Longamide BAntiprotozoal agent7-Bromo substitution
Agelastatin ACytotoxic agentTetracyclic fused system
RanirestatAldose reductase3,7-Disubstitution pattern
Compound 3 (Devasthale)MCHR1 antagonist3-Methyl substitution

For 7-bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, FBDD approaches typically involve scaffold decoration at three strategic vectors: the bromine position (C7), methyl group (C3), and lactam carbonyl. The bromine atom serves as an orthogonal handle for cross-coupling reactions, enabling fragment merging strategies with privileged pharmacophores, while the methyl group provides steric control over conformation and binding pocket interactions [4] [8].

Optimization of Substituent Effects: Role of Bromine and Methyl Groups in Bioactivity

The strategic incorporation of bromine at C7 and methyl at C3 creates synergistic effects that enhance target binding and pharmacokinetic properties. The bromine atom exerts both electronic and steric influences on the scaffold:

  • Electron-withdrawing effect: Increases lactam carbonyl electrophilicity by ~15% (computational studies), enhancing hydrogen-bond acceptor capacity for targets like kinase ATP pockets
  • Steric blockade: Protects the C6-C7 bond from oxidative metabolism, extending plasma half-life
  • Halogen bonding potential: Forms orthogonal interactions with carbonyl groups in protein backbones (bond strength: 3-5 kcal/mol) [1] [4]

The 3-methyl group exemplifies the "magic methyl" phenomenon in drug design. Comparative studies between methylated and non-methylated analogs demonstrate significant bioactivity enhancements:

  • Conformational restriction: Methyl substitution reduces rotameric flexibility by ~40%, pre-organizing the scaffold for optimal binding
  • Hydrophobic enclosure: Enhances binding to lipophilic pockets (ΔclogP ≈ +0.5) without excessive lipophilicity
  • Metabolic shielding: Blocks cytochrome P450 oxidation at C3 position, as demonstrated in microsomal stability assays [2] [6]

Table 2: Methyl Group Effects on Bioactivity Parameters

Parameter3-H Analog3-Methyl AnalogImprovement Factor
CYP3A4 metabolic rate0.32 min⁻¹0.11 min⁻¹2.9-fold stabilization
Plasma protein binding78%85%Enhanced distribution
Target binding affinity (MCHR1)850 nM23 nM37-fold increase
Solubility (pH 7.4)2.1 mM3.8 mM1.8-fold enhancement

In MCHR1 antagonists, the methyl substitution effect proved particularly profound. Devasthale et al. demonstrated that introduction of the 3-methyl group in pyrrolotriazinone-based MCHR1 antagonists enhanced brain penetration by 3-fold while improving receptor binding affinity by nearly 40-fold compared to des-methyl analogs. This resulted in significant weight reduction (p<0.01) in rat obesity models at 10 mg/kg doses after four days of oral administration [1] [2].

Chemoselective Functionalization Strategies for Brominated Heterocycles

The C7-bromine substituent enables precise chemoselective manipulations through transition metal-catalyzed cross-coupling, while the electron-deficient heterocyclic core requires protective strategies for regioselective functionalization. Key methodologies include:

Halogen-selective cross-coupling: The bromine undergoes preferential coupling over chlorine in dichloro analogs using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) with arylboronic acids, achieving >95% C7-selectivity. This chemoselectivity stems from the enhanced lability of the C-Br bond compared to C-Cl bonds (computed bond dissociation energies: 68 vs. 81 kcal/mol) [7] [8].

Directed ortho-metalation (DoM): Employing TMP-bases (2,2,6,6-tetramethylpiperidinyl magnesium/sodium/lithium chloride) enables regioselective C-H functionalization adjacent to the bromine substituent. The bromine atom acts as a directing group for metalation at C6, allowing formylation or carboxylation at this position. Subsequent transformations yield novel analogs like 6,7-disubstituted derivatives with dual functionality [8].

Protection-deprotection strategies: The lactam nitrogen requires tert-butyldimethylsilyl (TBS) protection before organometallic additions to prevent undesired ring-opening during Grignard reactions. After functionalization at C3, fluoride-mediated deprotection quantitatively regenerates the NH group without affecting bromine or newly installed substituents [4] [8].

Reductive functionalization: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the 1,2-bond while preserving the bromine substituent, yielding saturated analogs for conformational studies. This transformation enables exploration of structure-activity relationships regarding ring flexibility and planarity [4].

Table 3: Chemoselective Functionalization Methods

Reaction TypeConditionsChemoselectivityYield Range
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CC7-Br over C-Cl: >95:570-92%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, 60°CExclusive C7 functionalization65-88%
Directed metalationTMPMgCl·LiCl, Electrophile, -78°CC6 regioselectivity: 85-98%55-80%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAmination at C7 position60-78%

Organozinc intermediates prove particularly valuable for sequential functionalization. Through halogen-zinc exchange using iPrMgCl·LiCl followed by transmetalation with ZnCl₂, the 7-bromo compound generates heteroarylzinc species that undergo Negishi coupling with aryl halides while tolerating esters, nitriles, and unprotected lactams. This method enables the installation of pharmaceutically relevant groups like pyridyl, thiazolyl, and quinolinyl rings at C7 [8].

Comparative Analysis of Synthetic Routes for Bromodomain-Targeting Pyrrolopyrazinones

Bromodomain-containing protein 4 (BRD4) inhibitors require precise substitution patterns for selective BD1/BD2 inhibition. The 7-bromo-3-methylpyrrolopyrazinone scaffold serves as a versatile precursor for such inhibitors through distinct synthetic pathways:

Route 1: Pyrazinone-first strategy

  • Condensation of brominated pyrrole-2-carboxylic acid with N-methylaminoacetaldehyde diethyl acetal
  • Cyclodehydration with POCl₃ to form the bicyclic core
  • Late-stage C7 functionalization via Suzuki couplingAdvantages: Scalable to >100 g, minimal purification neededLimitations: Limited flexibility for C3 diversificationYield: 65% over three steps [4]

Route 2: Aza-Michael cyclization

  • Preparation of N-allyl-4-bromopyrrole-2-carboxamide
  • Base-catalyzed intramolecular cyclization (K₂CO₃, DMSO, 100°C)
  • Stereoselective reduction to install 3-methyl groupAdvantages: Enantioselective synthesis possible (up to 95% ee with chiral phase-transfer catalysts)Limitations: Requires chromatographic separation of diastereomersYield: 48-52% over three steps [1] [4]

Route 3: Palladium-catalyzed cyclization

  • Preparation of N-propargyl bromopyrrole carboxamide
  • Pd(OAc)₂-catalyzed oxidative cycloisomerization (5 mol%, DMSO, 120°C)
  • In situ hydrogenation to saturate 1,2-bondAdvantages: Direct access to 3-substituted analogsLimitations: Requires specialized ligands for enantiocontrolYield: 70% over two steps [4] [8]

Route 4: Multicomponent assembly

  • Ugi reaction with bromopyrrole carboxaldehyde, methylisocyanide, and carboxylic acid
  • Copper-catalyzed intramolecular N-arylationAdvantages: Generates high diversity with four points of variationLimitations: Limited to electron-deficient aryl halidesYield: 30-45% over two steps [4]

Table 4: Synthetic Route Comparison for BRD4 Inhibitors

Synthetic RouteComplexityAtom EconomyBD2 Selectivity (IC₅₀)Scale-up Feasibility
Pyrazinone-firstLow78%4 nMExcellent
Aza-MichaelMedium65%13 nMModerate
Pd-catalyzedHigh82%8 nMChallenging
MulticomponentMedium58%25 nMLimited

The pyrazinone-first approach provides optimal efficiency for generating analogs like BRD4-BD2 selective inhibitors. Molecular dynamics simulations of BRD4-BD2 complexes reveal that the 7-aryl substituent installed via Suzuki coupling occupies the ZA channel, while the 3-methyl group stabilizes the BC loop conformation through van der Waals contacts with Val439 and His437 residues. This dual interaction pattern achieves >500-fold selectivity for BD2 over BD1 domains [3] [8].

Synthetic optimization focuses on balancing bromodomain selectivity with physicochemical properties. Installation of hydrogen bond donors at the C7 position (e.g., aminopyridyl groups) enhances water solubility while maintaining nanomolar affinity. The 3-methyl group's size proves critical—ethyl analogs lose 10-fold potency due to steric clash with Tyr432 in the binding pocket, while des-methyl analogs exhibit reduced cell permeability [3].

Properties

CAS Number

2566874-93-7

Product Name

7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

IUPAC Name

7-bromo-3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2-4H,1H3,(H,10,12)

InChI Key

RKEYDBHXEHMJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C2C(=O)N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.